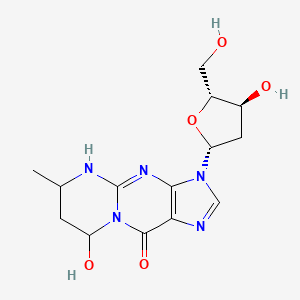
"a-Methyl-gamma-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine (Mixture of Diastereomers): is a synthetic compound with the molecular formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.34 . It is a derivative of deoxyguanosine, a nucleoside component of DNA, and features a methyl group and a gamma-hydroxy group attached to the propano moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves multi-step organic reactions. The starting material is usually deoxyguanosine, which undergoes a series of chemical transformations to introduce the methyl and gamma-hydroxy groups . Common reagents used in these reactions include methylating agents and oxidizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures .
化学反応の分析
Types of Reactions: a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the gamma-hydroxy group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a deoxyguanosine analog without the gamma-hydroxy group .
科学的研究の応用
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential effects on DNA structure and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine involves its interaction with DNA. The compound can incorporate into DNA strands, potentially altering their structure and function . This can affect various molecular pathways, including DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine is unique due to its specific structural modifications. Similar compounds include:
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyadenosine: Another nucleoside analog with similar modifications but different base structure.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxycytidine: Features a cytidine base instead of guanosine.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxythymidine: Contains a thymidine base, offering different reactivity and applications.
特性
分子式 |
C14H19N5O5 |
|---|---|
分子量 |
337.33 g/mol |
IUPAC名 |
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7-,8+,9?,10+/m0/s1 |
InChIキー |
DKBDYPZFCQIHPX-AZGGWRLDSA-N |
異性体SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


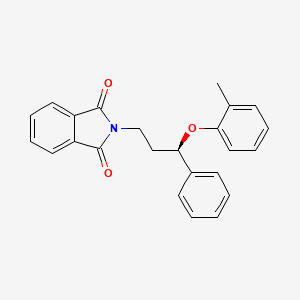
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)


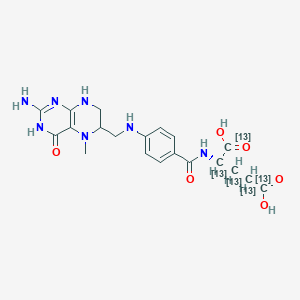
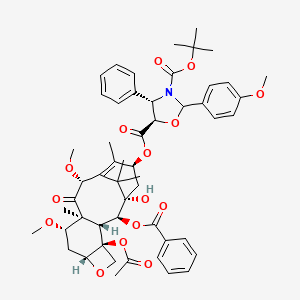
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
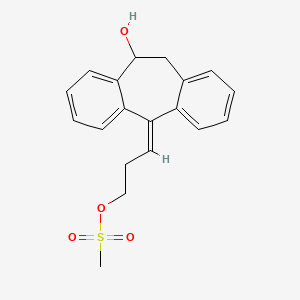
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
